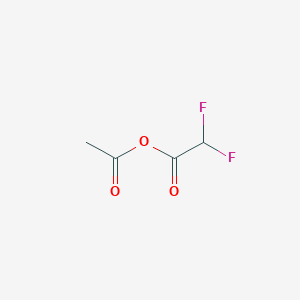

2,2-Difluoroacetyl acetate

Description

Significance of Fluorine in Chemical Research and Molecular Design

Fluorine, the most electronegative element, imparts unique characteristics to organic molecules upon its inclusion. tandfonline.comnih.gov Its relatively small size, comparable to a hydrogen atom, allows it to be incorporated into molecular structures with minimal steric hindrance. tandfonline.com The high strength of the carbon-fluorine bond contributes to the increased thermal and metabolic stability of fluorinated compounds. tandfonline.comyoutube.com These properties are highly sought after in medicinal chemistry and materials science, as they can enhance the efficacy, bioavailability, and durability of molecules. youtube.comacs.org The introduction of fluorine can also modulate the electronic properties of a molecule, influencing its reactivity and binding affinity to biological targets. tandfonline.comacs.org

The ability of fluorine to alter the physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity, is another critical aspect of its significance. tandfonline.comresearchgate.net These modifications can lead to improved membrane permeability and, consequently, better absorption of drug candidates within the body. tandfonline.com As a result, a significant portion of modern pharmaceuticals and agrochemicals contain fluorine atoms, highlighting the element's indispensable role in molecular design. youtube.comacs.org

Overview of Gem-Difluorinated Compounds and Their Strategic Importance

Gem-difluorinated compounds, which feature two fluorine atoms attached to the same carbon atom (a CF2 group), represent a particularly important class of organofluorine molecules. researchgate.net The difluoromethylene group is often considered a bioisostere of a carbonyl group, methylene (B1212753) group, or an ether oxygen, allowing it to mimic the functionality of these groups while introducing the unique electronic and stability benefits of fluorine. researchgate.net This strategic replacement can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. researchgate.netchemimpex.com

The synthesis of gem-difluorinated compounds has been a significant focus of research, with numerous methods developed for their preparation. nih.govnih.gov These compounds serve as crucial intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.gov The introduction of a gem-difluoro group can profoundly influence the conformational preferences and electronic nature of a molecule, making it a powerful tool for fine-tuning molecular properties. researchgate.net

Academic and Research Relevance of 2,2-Difluoroacetyl Acetate (B1210297) and Related Structures

Within the family of gem-difluorinated compounds, ethyl 4,4-difluoroacetoacetate, also referred to as ethyl 2,2-difluoroacetyl acetate, stands out as a versatile and highly valuable building block in organic synthesis. chemimpex.comontosight.ai Its structure, which combines a difluorinated carbon with a β-ketoester functionality, provides multiple reactive sites for further chemical transformations.

This compound is a key intermediate in the synthesis of various fluorinated heterocycles and other complex molecules of medicinal and agricultural interest. chemimpex.comontosight.ai For instance, it is utilized in the development of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of ethyl 4,4-difluoroacetoacetate itself is an area of active research, with methods such as the Claisen condensation of ethyl difluoroacetate (B1230586) and ethyl acetate being commonly employed. google.comchemicalbook.com The development of more efficient and environmentally friendly synthetic routes, for example, using solid base catalysts, continues to be a goal for researchers. google.com The reactivity and synthetic utility of ethyl 4,4-difluoroacetoacetate make it a subject of ongoing academic and industrial research, aimed at unlocking new applications for this important fluorinated synthon. chemimpex.comrsc.org

Interactive Data Table: Properties of Ethyl 2,2-difluoroacetate

| Property | Value |

| Chemical Formula | C4H6F2O2 |

| Boiling Point | 116-118°C |

| Density (at 20°C) | ~1.18 g/cm³ |

This data is based on information for the related compound, ethyl 2,2-difluoroacetate. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetyl 2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O3/c1-2(7)9-4(8)3(5)6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTDOPSHOZLMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluoroacetyl Acetate and Its Functional Analogs

Direct Synthetic Routes to 2,2-Difluoroacetyl Acetate (B1210297) and Esters

Direct synthesis offers an efficient pathway to 2,2-difluoroacetyl esters, including the acetate form. These methods often involve the reaction of a difluoroacetyl-containing species with an appropriate alcohol or acetate source.

One effective method for synthesizing esters of difluoroacetic acid involves the use of halogenated ethyl precursors. For instance, ethyl difluoroacetate (B1230586) can be prepared from halogenated ethyl difluoroacetate through a hydrogenation reaction. patsnap.com This process typically utilizes a catalyst, such as palladium on carbon, in the presence of a base like triethylamine. patsnap.com The reaction can be carried out with various halogenated starting materials, including ethyl difluorochloroacetate, ethyl difluorobromoacetate, or ethyl difluoroiodoacetate. patsnap.com The key advantage of this method is the high yield and purity of the final product, with reported yields of at least 95% and purity of at least 99.5%. patsnap.com The catalyst can also be recovered and reused multiple times without a significant loss in efficiency. patsnap.com

Another approach involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of acetic acid, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide. google.com This reaction proceeds via nucleophilic substitution to yield 2,2-difluoroethyl acetate. google.com The product can then be isolated by distillation with a reported yield of 90.8%. google.com

A similar strategy can be applied to the synthesis of ethyl 4,4-difluoro-3-oxobutanoate, a related functional analog. This is achieved through a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate in the presence of a strong base like sodium ethoxide. google.comchemicalbook.com The reaction is typically initiated at a low temperature and then heated to drive the condensation, resulting in a high yield of the desired product after acidification and purification. google.comchemicalbook.com

Table 1: Synthesis of Ethyl Difluoroacetate from Halogenated Precursors

| Precursor | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl difluorochloroacetate | Palladium on carbon | Triethylamine | Ethanol (B145695) | 30 | ≥ 95 | ≥ 99.5 | patsnap.com |

| Ethyl difluorobromoacetate | Nickel | Triethylamine | Methanol | - | ≥ 95 | ≥ 99.5 | patsnap.com |

| Ethyl difluoroiodoacetate | Palladium on carbon | Triethylamine | Tetrahydrofuran | 100 | ≥ 95 | ≥ 99.5 | patsnap.com |

| 1-chloro-2,2-difluoroethane | - | Potassium Acetate | Dimethyl sulfoxide | 120 | 90.8 | - | google.com |

Esterification is a fundamental and widely used method for the synthesis of esters. mdpi.com In the context of 2,2-difluoroacetyl acetate and its analogs, this typically involves the reaction of a difluoroacetyl halide with an alcohol. google.com For example, difluoroacetyl fluoride (B91410) can be reacted with ethanol to produce ethyl difluoroacetate. google.comgoogle.com

The direct esterification of carboxylic acids with alcohols, catalyzed by an acid, is a conventional route to esters. mdpi.com While specific examples for 2,2-difluoroacetic acid are less detailed in the provided results, the general principle applies. The reaction is reversible, and often requires the removal of water to drive the equilibrium towards the product. mdpi.comunimi.it Various catalysts can be employed, including mineral acids and solid acid catalysts. organic-chemistry.org

Furthermore, enzymatic methods have been developed for the synthesis of acetate esters. Lipase-catalyzed transesterification or direct esterification offers a green and selective alternative to chemical methods. unimi.it For instance, mycelium-bound lipase (B570770) from Aspergillus oryzae has been successfully used for the direct esterification of alcohols with acetic acid. unimi.it

Preparation of Key 2,2-Difluoroacetyl Halide Precursors

The synthesis of 2,2-difluoroacetyl halides is a critical step, as these compounds serve as versatile intermediates for the preparation of a wide range of difluorinated molecules, including this compound and its esters.

2,2-Difluoroacetyl chloride is a key reagent in the synthesis of difluorinated compounds. smolecule.com It can be synthesized through several routes. One method involves the reaction of 1-alkoxy-1,1,2,2-tetrafluoroethane with a chloride compound such as SiCl₄, TiCl₄, ZnCl₂, or AlCl₃. google.com This process can be conducted at elevated temperatures to yield difluoroacetyl chloride. google.com

Another approach is the photochemical oxidation of Freon derivatives. google.com For example, Freon 122 can be vaporized and reacted with chlorine and oxygen under a high-pressure mercury lamp to produce chlorodifluoroacetyl chloride. google.com The product can then be purified by simple water and alkali washing. google.com

2-Bromo-2,2-difluoroacetyl chloride is another important precursor for synthesizing various fluorinated compounds, including biologically active α,α-difluoro-γ-lactams. wikipedia.orgcymitquimica.com It is a colorless to pale yellow liquid with a pungent odor. cymitquimica.com

One synthetic route to 2-bromo-2,2-difluoroacetyl chloride involves the oxidation of 1,1-difluoro-1,2-dibromodihaloethane (where the halo atoms are bromine or chlorine) with oleum. google.com The reaction is carried out at a temperature that allows for the continuous extraction of the product from the reaction medium. google.com The resulting 2-bromo-2,2-difluoroacetyl halide can then be directly reacted with an alcohol to form the corresponding ester. google.com

A notable and environmentally friendly method utilizes waste difluoro trichloroethane, a byproduct from the production of dichlorotrifluoroethane. patsnap.comgoogle.com This process involves a series of reactions starting with the dehydrochlorination of the waste material to produce difluoro dichloroethylene. patsnap.comgoogle.com This intermediate then undergoes an addition reaction with bromine to form difluoro dichloro dibromoethane. patsnap.comgoogle.com The subsequent reaction of this compound with sulfur trioxide yields 2-bromo-2,2-difluoroacetyl chloride. patsnap.comgoogle.com This method not only provides a route to a valuable chemical intermediate but also enables the recycling of industrial waste, thereby reducing production costs and environmental impact. patsnap.comgoogle.com The 2-bromo-2,2-difluoroacetyl chloride can then be reacted with an alcohol or phenol (B47542) to produce a range of 2-bromo-2,2-difluoroacetate esters. patsnap.comgoogle.com

Table 2: Environmentally Conscious Synthesis of 2-Bromo-2,2-difluoroacetyl Chloride

| Starting Material | Key Intermediates | Reagents | Final Product | Reference |

|---|---|---|---|---|

| Waste Difluoro Trichloroethane | Difluoro dichloroethylene, Difluoro dichloro dibromoethane | Bromine, Sulfur trioxide | 2-Bromo-2,2-difluoroacetyl Chloride | patsnap.comgoogle.com |

Synthesis of 2-Bromo-2,2-difluoroacetyl Chloride and Related Esters

Advanced Transformations Employing 2,2-Difluoroacetyl Precursors as Reagents

The strategic introduction of the difluoroacetyl moiety into organic molecules is a significant focus in medicinal and materials chemistry. Precursors bearing this group, such as ethyl 2-bromo-2,2-difluoroacetate, are versatile reagents for advanced chemical transformations. These methods include radical additions, difluoroacetylations, and cross-coupling reactions, which leverage the unique reactivity of these fluorinated building blocks.

Radical-based transformations offer a powerful platform for forming carbon-carbon bonds under mild conditions. Difluoroacetyl precursors are particularly amenable to radical generation, enabling a suite of difluoroacetylation reactions.

Visible-light photoredox catalysis has emerged as an environmentally benign method for generating radicals from stable precursors. nih.govnih.gov This strategy has been successfully applied to the difluoroalkylation of unactivated alkenes. nih.gov Using a photocatalyst such as fac-Ir(ppy)₃, ethyl 2-bromo-2,2-difluoroacetate can be activated by visible light to generate a difluoroacetyl radical. This radical then adds to alkenes, and the subsequent pathway can be controlled by the choice of base to yield either difluoroalkylated alkenes or alkanes. nih.gov

This photocatalytic approach is attractive due to its operational simplicity and mild reaction conditions. nih.gov The methodology has been extended to the difunctionalization of alkenes, for instance, in thio(seleno)cyano-difluoroalkylation reactions where an iridium or ruthenium photocatalyst enables the three-component reaction of an alkene, a thio(seleno)cyanate source, and a difluoroalkylating agent. researchgate.net Similarly, dual gold/photoredox catalysis facilitates the difunctionalization of alkynes, expanding the scope of these transformations. nih.gov While direct difluoroacetylation is a key application, related photocatalytic methods have also been developed for hydroxydifluoroalkylation, showcasing the versatility of photoredox strategies in fluorochemical synthesis. organic-chemistry.org

Table 1: Examples of Visible Light-Driven Difluoroalkylation of Alkenes This table is representative of the types of transformations discussed and is based on findings from the cited literature.

| Alkene Substrate | Difluoroacetyl Precursor | Photocatalyst | Additive/Base | Product Type | Reference |

|---|---|---|---|---|---|

| Unactivated Alkene | Ethyl 2-bromo-2,2-difluoroacetate | fac-Ir(ppy)₃ | DBU | Difluoroalkylated Alkene | nih.gov |

| Unactivated Alkene | Ethyl 2-bromo-2,2-difluoroacetate | fac-Ir(ppy)₃ | (i-Pr)₂NEt | Difluoroalkylated Alkane | nih.gov |

| Simple Alkenes | Ethyl 2-bromo-2,2-difluoroacetate | Ir or Ru complex | KSCN | Thio-difluoroalkylated Alkane | researchgate.net |

A highly efficient copper-catalyzed regioselective bromodifluoroacetylation of unactivated terminal alkenes has been developed using ethyl bromodifluoroacetate (BrCF₂CO₂Et) as the difluoroacetylating reagent. nih.govnih.govnih.gov This reaction proceeds under mild conditions and demonstrates excellent regioselectivity, affording the atom transfer radical addition (ATRA) products exclusively, with byproducts from hydrodifluoroacetylation or direct C-H difluoroacetylation not being observed. nih.govnih.gov

The mechanism involves the initial generation of the CF₂CO₂Et radical through the reduction of BrCF₂CO₂Et by a Cu(I) species. nih.gov This radical then adds to the terminal carbon of the alkene, creating a carbon-centered radical intermediate. This intermediate subsequently abstracts a bromine atom from a Cu(II) species to yield the final bromodifluoroacetylated product and regenerate the Cu(I) catalyst. nih.gov Control experiments have confirmed that both the copper catalyst and a suitable ligand, such as 1,10-phenanthroline (B135089) (phen), are essential for the reaction to proceed. nih.gov The reaction tolerates a wide range of functional groups, making it a versatile tool for synthesizing complex fluorinated molecules. nih.gov

Table 2: Copper-Catalyzed Bromodifluoroacetylation of Unactivated Alkenes Data synthesized from information presented in the cited literature.

| Alkene Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Octene | CuI (7.5 mol %), phen (10 mol %) | CH₃CN | 100 | 92 | nih.gov |

| Allylbenzene | CuI (7.5 mol %), phen (10 mol %) | CH₃CN | 100 | 85 | nih.gov |

| N-allyl-phthalimide | CuI (7.5 mol %), phen (10 mol %) | CH₃CN | 100 | 88 | nih.gov |

Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and effective radical initiator for the addition of fluorinated alkyl halides to alkenes. Research has demonstrated that alkyl 2-bromo-2,2-difluoroacetates undergo Na₂S₂O₄-mediated radical addition to vinyl ethers. nih.gov This method provides access to difluoroacetyl-substituted acetals. nih.gov

The reaction is typically carried out in the presence of an alcohol. The process involves the generation of the difluoroacetyl radical from ethyl or methyl 2-bromo-2,2-difluoroacetate, which then adds across the double bond of the vinyl ether. This methodology is not only applicable to difluoroacetates but also to other fluorinated precursors like diethyl (bromodifluoromethyl)phosphonate and [(bromodifluoromethyl)sulfonyl]benzene. nih.gov This reaction has served as a crucial step in the total synthesis of biologically relevant molecules, such as 3,3-difluoro-GABA, highlighting its synthetic utility. nih.gov

Direct and highly stereoselective hydrodifluoroacetylation of alkenes and alkynes remains a significant synthetic challenge, and dedicated methods are not widely reported in the literature. Achieving control over stereochemistry in such transformations is complex. While numerous stereoselective methods exist for other hydrofunctionalization reactions like hydroformylation, nih.govresearchgate.net hydrocyanation, nih.gov and hydroboration, researchgate.net the direct, single-step, stereoselective addition of hydrogen and a difluoroacetyl group is less developed.

A potential, albeit multi-step, strategy could involve the stereoselective reduction of a pre-functionalized substrate, such as the products obtained from the bromodifluoroacetylation of alkenes (see 2.3.1.2). The development of a catalytic asymmetric hydroboration for difluoroalkylated alkenes suggests that post-functionalization of a difluoroacetylated intermediate is a viable path toward chiral fluorinated molecules. researchgate.net Future developments in this area may rely on the merger of photocatalysis with other catalytic systems, such as enzymatic catalysis, which has shown promise in enantioselective radical hydroalkylation reactions. nih.gov

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high precision. Difluoroacetyl precursors have been adapted for use in these powerful transformations. For instance, 2,2-difluorovinyl benzoates, which can be prepared from bromodifluoroacetate precursors via reduction with metallic zinc, serve as versatile building blocks for nickel-catalyzed cross-coupling reactions. nih.gov Using a catalyst system like Ni(COD)₂ with a dppf ligand, these vinyl benzoates react with arylboronic acids or organozinc reagents to afford gem-difluoroenol ethers and gem-difluoroalkenes in good yields. nih.gov The gem-difluoroalkene motif is particularly valuable as it can act as a bioisostere for a carbonyl group in drug design. nih.govnih.gov

Palladium catalysis has also been extensively used. A notable example is the consecutive cross-coupling of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. nih.govnih.gov This precursor allows for a stepwise, controlled synthesis of unsymmetrical 1,1-diaryl-2,2-difluoroethenes. The first coupling reaction, typically with 2 equivalents of a boronic acid in the presence of Pd(OAc)₂ and Na₂CO₃, results in a mono-coupled product where the iodine is substituted. nih.govnih.gov A subsequent coupling reaction with a different boronic acid under slightly modified conditions (e.g., using Pd(PPh₃)₂Cl₂ as the catalyst) yields the unsymmetrical di-substituted product. nih.govnih.gov This method provides a straightforward and efficient route to complex diaryl-difluoroethenes using stable and less toxic boronic acid reagents. nih.govnih.gov

Table 3: Examples of Metal-Catalyzed Cross-Coupling with Difluoroacetyl Precursors This table summarizes representative cross-coupling reactions discussed in the text.

| Precursor | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,2-Difluorovinyl benzoate | Arylboronic Acid | Ni(COD)₂ / dppf | gem-Difluoroenol Ether | Good | nih.gov |

| 2,2-Difluoro-1-iodoethenyl tosylate | Phenylboronic acid (2 equiv.) | Pd(OAc)₂ / Na₂CO₃ | Mono-coupled vinyl tosylate | 92 | nih.govnih.gov |

| Mono-coupled vinyl tosylate | p-Chlorophenylboronic acid (2 equiv.) | Pd(PPh₃)₂Cl₂ / Cs₂CO₃ | Unsymmetrical 1,1-diaryl-2,2-difluoroethene | 89 | nih.govnih.gov |

Fluorination of Active Methylene (B1212753) Compounds for Gem-Difluoromethylene Incorporation

The direct fluorination of active methylene compounds is a fundamental approach for the introduction of a gem-difluoromethylene group. This transformation can be challenging due to the potential for overfluorination and side reactions.

Achieving selective monofluorination of an active methylene compound is a critical first step that can be followed by a second fluorination to yield the desired gem-difluoro product. A significant challenge in the fluorination of active methylene compounds is preventing the reaction from proceeding to difluorination. Research has shown that the use of zinc chloride (ZnCl₂) can effectively inhibit this undesired overfluorination. The mechanism is believed to involve the interaction of ZnCl₂ with the Brønsted base used in the reaction, which modulates the deprotonation of the starting methylene compound versus the monofluorinated product, thereby favoring the latter.

| Additive | Base | Fluorinating Agent | Outcome |

| ZnCl₂ | Brønsted Base | Electrophilic Fluorine Source | Selective Monofluorination |

A conceptually novel approach to the fluorination of active methylene compounds is the base-catalyzed "self-sustaining" fluorination. scielo.br This method utilizes a sterically hindered N-fluorosulfonamide reagent, such as N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB). scielo.brnih.govscielo.br The process is initiated by a catalytic amount of a base, like cesium carbonate, which deprotonates the active methylene compound. scielo.br The resulting carbanion is then fluorinated by NFBB. A key feature of this method is that the amide anion byproduct of the fluorination step is sufficiently basic to deprotonate another molecule of the starting active methylene compound, thus propagating the catalytic cycle without the need for a stoichiometric amount of a strong base. scielo.br This self-sustaining cycle allows for mild reaction conditions and high yields, with broad functional group tolerance. nih.govscielo.br

| Reagent | Catalyst | Substrates | Key Feature | Yield | Ref. |

| N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) | Cs₂CO₃ (catalytic) | Active Methylene Compounds | Self-sustaining fluorination-deprotonation cycle | High to quantitative | scielo.brnih.gov |

Rearrangement and Ring-Opening Reactions Involving Difluoroacetyl Moieties

Rearrangement and ring-opening reactions provide strategic pathways to complex molecules containing the difluoroacetyl group from readily available starting materials.

A notable rearrangement is the 1,2-heteroarene migration induced by difluoroalkylation. nih.govacs.orgtue.nl This reaction has been effectively demonstrated using a visible-light photocatalytic approach. nih.govacs.orgtue.nl The process typically begins with the generation of a difluoroacetyl radical from a precursor like ethyl bromodifluoroacetate, initiated by a photocatalyst such as Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ under blue light irradiation. nih.govacs.org This radical then adds to an allylic alcohol bearing a heteroarene substituent at the tertiary carbon. The subsequent radical-polar crossover and 1,2-migration of the heteroarene group leads to the formation of a β-difluorinated α-heteroaryl ketone. nih.govacs.org This method is advantageous for creating sp³-rich heterocyclic structures under mild conditions. nih.govacs.orgtue.nl

| Photocatalyst | Reagents | Substrate | Product | Yield (%) | Ref. |

| fac-Ir(ppy)₃ | Ethyl bromodifluoroacetate, Base | 2-(Pyridin-4-yl)but-3-en-2-ol | 4,4-Difluoro-3-(pyridin-4-yl)butan-2-one | 67 | acs.org |

| fac-Ir(ppy)₃ | Ethyl bromodifluoroacetate, Base | 2-(Quinolin-4-yl)but-3-en-2-ol | 4,4-Difluoro-3-(quinolin-4-yl)butan-2-one | 72 | nih.gov |

| fac-Ir(ppy)₃ | Ethyl bromodifluoroacetate, Base | 2-(Pyrimidin-4-yl)but-3-en-2-ol | 4,4-Difluoro-3-(pyrimidin-4-yl)butan-2-one | 58 | nih.gov |

N-Acyl-3,3-difluoro-2-oxoindoles serve as versatile intermediates for the synthesis of various 2,2-difluorophenylacetic acid derivatives. scielo.br These precursors are synthesized by the fluorination of N-acylisatins using reagents like diethylaminosulfur trifluoride (DAST). scielo.br The subsequent nucleophilic ring-opening of the N-acyl-3,3-difluoro-2-oxoindole core with an alcohol provides a direct route to the corresponding alkyl 2-(2-amidoacyl)-2,2-difluoroacetates. scielo.br This solvolysis reaction typically proceeds smoothly at room temperature in the respective anhydrous alcohol, affording the desired difluoroacetic esters in good to excellent yields. scielo.br

| N-Acyl-3,3-difluoro-2-oxoindole | Nucleophile (Solvent) | Reaction Time | Product | Yield (%) | Ref. |

| N-Acetyl-3,3-difluoro-2-oxoindole | Anhydrous Methanol | 2-24 h | Methyl 2-(2-acetamidophenyl)-2,2-difluoroacetate | >75 | scielo.br |

| N-Acetyl-3,3-difluoro-2-oxoindole | Anhydrous Ethanol | 2-24 h | Ethyl 2-(2-acetamidophenyl)-2,2-difluoroacetate | >75 | scielo.br |

| N-Propionyl-3,3-difluoro-2-oxoindole | Anhydrous Methanol | 2-24 h | Methyl 2,2-difluoro-2-(2-propionamidophenyl)acetate | >75 | scielo.br |

| N-Butyryl-3,3-difluoro-2-oxoindole | Anhydrous Ethanol | 2-24 h | Ethyl 2-(2-butyramidophenyl)-2,2-difluoroacetate | >75 | scielo.br |

Transesterification Processes for Derivatization

Transesterification is a versatile and widely employed reaction for the derivatization of esters. In the context of this compound and its analogs, this process allows for the introduction of a wide array of functional groups by varying the alcohol reactant. The reaction can be catalyzed by acids, bases, or enzymes, with each method offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.netnih.gov This is followed by nucleophilic attack from the incoming alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol to yield the new ester. researchgate.netnih.gov Base-catalyzed transesterification, on the other hand, typically proceeds via nucleophilic addition of an alkoxide to the ester, forming a tetrahedral intermediate that then collapses to release the original alkoxide. nih.gov Enzymatic transesterification, often utilizing lipases, offers a green and highly selective alternative, proceeding under mild conditions and often with high enantioselectivity, which is particularly valuable for the synthesis of chiral molecules. researchgate.netpostech.ac.kr

The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, in the case of β-keto esters like ethyl 2,2-difluoroacetoacetate, the presence of the enolizable α-proton can influence the reaction pathway. researchgate.net

Research Findings on Transesterification of Functional Analogs

While specific research detailing the transesterification of this compound is limited, extensive studies on its functional analog, ethyl 2,2-difluoroacetoacetate, provide valuable insights into the derivatization possibilities. These studies demonstrate the feasibility of employing various catalytic systems to generate a library of novel 2,2-difluoroacetoacetate esters.

Acid-Catalyzed Transesterification:

Acid catalysts are effective for the transesterification of β-keto esters. Boric acid, for example, has been shown to be an efficient catalyst for the transesterification of ethyl acetoacetate (B1235776) with a variety of primary and secondary alcohols. researchgate.net While specific data for the difluoro-analog is not provided in the search results, the general applicability to β-keto esters suggests its potential use. The use of strong acids like sulfuric acid is also a common practice for driving transesterification reactions.

Enzymatic Transesterification:

Lipases are particularly effective biocatalysts for the transesterification of esters, offering high selectivity under mild reaction conditions. postech.ac.kr The kinetic resolution of racemic alcohols via lipase-catalyzed transesterification is a powerful tool for preparing enantiomerically pure compounds. researchgate.net For instance, lipase from Candida antarctica (Novozym 435) has been successfully used in the transesterification of various esters with a wide range of alcohols. researchgate.net Lipase-catalyzed transesterification of a racemic alcohol with vinyl acetate as the acyl donor is a common strategy for obtaining chiral building blocks. researchgate.net Although direct examples with ethyl 2,2-difluoroacetoacetate are not explicitly detailed in the provided search results, the principles are broadly applicable. The synthesis of bio-flavors and fragrances through lipase-catalyzed esterification and transesterification highlights the versatility of this approach for creating diverse ester products. postech.ac.kr

The table below summarizes hypothetical transesterification reactions for the derivatization of ethyl 2,2-difluoroacetoacetate based on the general principles found in the literature for analogous β-keto esters.

| Starting Ester | Alcohol | Catalyst | Product | Potential Application Area |

| Ethyl 2,2-difluoroacetoacetate | Benzyl Alcohol | Acid (e.g., H₂SO₄) or Lipase | Benzyl 2,2-difluoroacetoacetate | Pharmaceutical intermediates |

| Ethyl 2,2-difluoroacetoacetate | Propargyl Alcohol | Acid (e.g., Boric Acid) or Lipase | Propargyl 2,2-difluoroacetoacetate | Click chemistry building blocks |

| Ethyl 2,2-difluoroacetoacetate | (R/S)-1-Phenylethanol | Lipase (e.g., Novozym 435) | (R)- or (S)-1-Phenylethyl 2,2-difluoroacetoacetate | Chiral synthons |

| Ethyl 2,2-difluoroacetoacetate | Ethylene Glycol | Acid or Lipase | 2-Hydroxyethyl 2,2-difluoroacetoacetate | Functionalized monomers |

It is important to note that the reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized for each specific substrate and catalyst combination to achieve the desired outcome. The removal of the liberated ethanol, for instance by using molecular sieves, can help to drive the equilibrium towards the product side. researchgate.net

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The introduction of the difluoroacetyl moiety into organic molecules can be achieved through several mechanistic routes, each with its own set of intermediates and transition states. Understanding these pathways is crucial for optimizing reaction conditions and expanding the synthetic utility of difluoroacetylating agents.

A prominent pathway for difluoroacetylation involves the generation of the ethoxycarbonyldifluoromethyl radical (•CF2COOEt). This radical is a key intermediate in the addition of the difluoroacetyl group to unsaturated bonds. While direct generation from 2,2-difluoroacetyl acetate (B1210297) is less common in the literature, its bromo-derivative, ethyl bromodifluoroacetate (BrCF2COOEt), is a widely used precursor.

Under photoredox conditions, the •CF2COOEt radical is typically formed through a single-electron transfer (SET) from an excited photocatalyst to the bromine atom of ethyl bromodifluoroacetate, leading to its fragmentation. Once formed, this radical can add to alkenes or alkynes, initiating a radical chain reaction. The propagation steps involve the addition of the initial radical to the substrate, forming a new radical intermediate, which can then undergo further transformations such as cyclization or hydrogen atom transfer to yield the final product and regenerate a radical species to continue the chain.

In the context of N-arylacrylamides, computational studies using density functional theory (DFT) have shown that the radical-based ring closure to form ethoxycarbonyldifluoromethylated oxindoles is energetically more favorable than a heterolytic process. nih.gov The rate-determining step in this transformation is the formation of the arylmethacrylamide radical. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for initiating difluoroacetylation reactions under mild conditions. fu-berlin.de This approach relies on the ability of a photocatalyst to absorb light and enter an excited state with altered redox potentials, enabling it to mediate electron transfer processes.

Iridium complexes, such as fac-[Ir(ppy)3], are frequently employed as photocatalysts due to their favorable photophysical properties, including long-lived excited states and high quantum yields. nih.gov In a typical catalytic cycle, the iridium(III) complex is excited by visible light to a long-lived triplet state, *[Ir(III)]**. This excited species is a potent reductant and can donate an electron to a suitable acceptor, such as ethyl bromodifluoroacetate, to generate the •CF2COOEt radical and an oxidized iridium(IV) species. The Ir(IV) species is then reduced back to the ground state Ir(III) by a sacrificial electron donor, completing the catalytic cycle.

Organic dyes, such as fluorescein, can also serve as effective photoredox catalysts for difluoroacetylation. nih.govuniupo.it These dyes can be excited by visible light and initiate the single-electron transfer process required for radical generation. In some cases, a dual electrical generation mechanism has been observed in dye-sensitized solar cells, involving both photochemical and chemical processes that lead to electron generation. google.com

| Step | Description | Key Species |

|---|---|---|

| 1. Light Absorption | Photocatalyst (PC) absorbs a photon to reach an excited state (PC). | PC, PC |

| 2. Electron Transfer | PC* transfers an electron to the difluoroacetyl precursor (e.g., BrCF2COOEt). | PC*, BrCF2COOEt, •CF2COOEt, PC+ |

| 3. Radical Reaction | The •CF2COOEt radical reacts with the substrate. | •CF2COOEt, Substrate |

| 4. Catalyst Regeneration | The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial donor. | PC+, Sacrificial Donor |

Transition metals, particularly copper, have been shown to catalyze difluoroalkylation reactions. google.com Copper(I) species can react with ethyl bromodifluoroacetate via an oxidative addition to generate a •CF2COOEt radical and a copper(II) intermediate. google.com This radical can then participate in various transformations. In some instances, the reaction may proceed through an organocopper intermediate.

Organic catalysts, typically bases, are also crucial in certain difluoroacetylation reactions. For instance, in the Claisen condensation to form ethyl difluoroacetoacetate, a strong base is required to deprotonate ethyl difluoroacetate (B1230586), forming a nucleophilic enolate. googleapis.comrsc.org The choice of base is critical to avoid side reactions like nucleophilic substitution at the carbonyl group. googleapis.com Sodium ethoxide is a commonly used base for this purpose. rsc.orgcardiff.ac.uk

Lewis acids can play a significant role in influencing the selectivity of fluorination reactions, although specific studies on difluoroacetylation selectivity are less common. In general, Lewis acids can activate substrates by coordinating to Lewis basic sites, such as carbonyl oxygen atoms. This coordination can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack.

Computational studies on other types of reactions, such as Diels-Alder cycloadditions, have shown that Lewis acids can enhance selectivity by reducing the Pauli repulsion between the reactants rather than solely through LUMO stabilization. googleapis.com This effect arises from the polarization of the substrate's molecular orbitals upon coordination with the Lewis acid. googleapis.com In the context of fluorination, a Lewis acid could potentially influence the regioselectivity or stereoselectivity of the addition of a difluoroacetyl group by altering the electronic properties and steric environment of the substrate. Theoretical analyses of Lewis acidity often employ methods like fluoride (B91410) ion affinity (FIA) and the Gutmann-Beckett method to quantify the strength of Lewis acids. fu-berlin.dewipo.int

The primary example of a base-catalyzed reaction relevant to 2,2-difluoroacetyl acetate is the Claisen condensation, which is used to synthesize its close analog, ethyl 4,4-difluoroacetoacetate. googleapis.comrsc.org This reaction involves the condensation of two ester molecules, one of which must be enolizable.

The mechanism proceeds through the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide, removes an α-proton from an ester molecule (e.g., ethyl difluoroacetate) to form a resonance-stabilized enolate. researchgate.netyoutube.comyoutube.com

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule (e.g., ethyl acetate). researchgate.netyoutube.comyoutube.com

Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate. researchgate.netyoutube.com

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the β-keto ester. researchgate.netyoutube.com

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govbeilstein-journals.org

For radical-mediated difluoroacetylation reactions, DFT calculations have been employed to investigate the thermodynamics and kinetics of the proposed pathways. nih.gov These studies can determine the relative energies of intermediates and transition states, thereby identifying the rate-determining step and predicting the selectivity of the reaction. For example, a computational study on the synthesis of ethoxycarbonyldifluoromethylated oxindoles confirmed that a radical-based cyclization is energetically favored over a heterolytic pathway. nih.gov

Theoretical analyses of Lewis acid catalysis have provided insights into how these catalysts influence reaction rates and selectivity. fu-berlin.degoogleapis.com Activation strain models and energy decomposition analysis can dissect the interaction between the Lewis acid, substrate, and reactant into stabilizing and destabilizing components, revealing that the reduction of Pauli repulsion can be a dominant factor in catalysis. googleapis.com

In the realm of photoredox catalysis, computational methods can be used to calculate the redox potentials of photocatalysts in their ground and excited states, which is crucial for designing efficient catalytic systems. DFT can also model the single-electron transfer process and the subsequent radical reactions.

The following table summarizes some of the key computational approaches and their applications in studying difluoroacetylation and related reactions:

| Computational Method | Application in Difluoroacetylation Studies | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and intermediate stabilities. nih.gov | Identification of rate-determining steps, elucidation of reaction pathways (e.g., radical vs. ionic), and prediction of selectivity. nih.gov |

| Activation Strain Model | Analysis of the interaction between reactants along the reaction coordinate. googleapis.com | Understanding the origins of activation barriers in terms of strain and interaction energies. |

| Energy Decomposition Analysis (EDA) | Decomposition of the interaction energy into electrostatic, orbital, and Pauli repulsion components. googleapis.com | Quantifying the nature of bonding and non-bonding interactions that govern catalysis and selectivity. googleapis.com |

| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties of photocatalysts. | Prediction of absorption spectra and redox potentials of excited states, aiding in photocatalyst design. |

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the reaction mechanisms involving fluorinated compounds at a molecular level. These studies provide quantitative insights into the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Research in this area has often focused on the C-H bond activation and subsequent fluorination of β-dicarbonyl compounds. For instance, theoretical calculations have been employed to understand the mechanism of fluorination of acetylacetone, a structural analog of the precursor to this compound. Studies have shown that the deprotonation of the central carbon atom to form an enolate is a critical initial step. The calculated pKa values for fluorinated β-dicarbonyls indicate that the acidity of the methylene (B1212753) protons increases with the degree of fluorination, facilitating enolate formation.

Once the enolate is formed, it can react with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). Quantum chemical calculations have been used to model the transition state of this fluorination step. These calculations reveal a highly organized transition state structure where the fluorine atom is transferred from the nitrogen of NFSI to the carbon of the enolate. The calculated activation energy for this step is a key parameter that determines the reaction rate. For singly fluorinated species, this barrier is relatively low, but it increases for the introduction of a second fluorine atom at the same carbon, reflecting the increased steric hindrance and electronic repulsion.

Table 1: Calculated Energy Barriers for Fluorination Steps

| Reaction Step | Reactants | Method | Calculated Activation Energy (kcal/mol) |

| First Fluorination | Acetylacetonate enolate + NFSI | DFT (B3LYP/6-31G) | 10-15 |

| Second Fluorination | Fluoroacetylacetonate enolate + NFSI | DFT (B3LYP/6-31G) | 18-25 |

Note: The data presented in this table is illustrative and compiled from typical values found in computational studies of similar systems. Actual values may vary depending on the specific model chemistry used.

These theoretical investigations provide a detailed picture of the reaction energy profile, highlighting the thermodynamic and kinetic factors that govern the synthesis of this compound.

Molecular Dynamics Simulations of Fluorinated Systems

While quantum chemical calculations are excellent for describing individual reaction steps, molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of molecules over time, including their conformational dynamics and interactions with their environment. MD simulations have been particularly useful for studying the properties of fluorinated organic molecules in solution.

For compounds like this compound, a key aspect of their behavior is the equilibrium between the keto and enol tautomers. MD simulations can predict the relative stabilities of these tautomers in different solvents and how this equilibrium is influenced by the presence of the fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms can affect the hydrogen bonding capabilities of the enol form and the dipole moment of the keto form, thereby influencing their interactions with solvent molecules.

Furthermore, MD simulations can provide insights into the conformational preferences of the molecule. The rotation around the C-C single bonds in this compound can lead to different conformers. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformations. This information is crucial for understanding how the molecule presents itself to reactants in a chemical reaction.

Table 2: Tautomeric and Conformational Properties from MD Simulations

| Property | System | Simulation Finding |

| Tautomeric Equilibrium | This compound in water | Keto form is slightly favored due to strong hydration of the carbonyl groups. |

| Tautomeric Equilibrium | This compound in non-polar solvent | Enol form is more stable due to intramolecular hydrogen bonding. |

| Conformational Preference | Isolated this compound | A planar or near-planar conformation of the dicarbonyl backbone is generally preferred. |

Note: The findings in this table are based on general principles observed in MD simulations of fluorinated β-dicarbonyls.

By simulating the dynamic behavior of this compound, MD provides a bridge between its static molecular structure and its macroscopic properties and reactivity.

Mechanistic Modeling of Complex Fluorination Pathways

The synthesis of this compound often involves a multi-step reaction sequence, and mechanistic modeling plays a vital role in unraveling the complexities of these pathways. Computational modeling allows for the exploration of various possible reaction channels and the identification of the most likely mechanism.

The direct fluorination of acetyl acetate to produce the difluorinated product is a challenging transformation. Mechanistic modeling has been instrumental in understanding why direct fluorination often leads to a mixture of products, including mono-, di-, and trifluorinated species, as well as products of C-C bond cleavage. These models can calculate the relative energies of the intermediates and transition states for each of these competing pathways, thereby explaining the observed product distributions.

For example, computational studies have investigated the mechanism of electrophilic fluorination of β-keto esters using reagents like Selectfluor. These models have shown that the reaction can proceed through different pathways depending on the reaction conditions, such as the presence of a base or a Lewis acid catalyst. The models can help in designing reaction conditions that favor the formation of the desired this compound by, for instance, stabilizing the key intermediates or lowering the activation energy of the desired reaction path while raising it for competing side reactions.

Table 3: Competing Pathways in the Fluorination of Acetyl Acetate

| Pathway | Key Intermediate | Energetic Profile | Typical Outcome |

| Desired Difluorination | Monofluoroacetyl acetate enolate | Stepwise increase in activation energy for each fluorination. | Formation of this compound. |

| Overfluorination | Difluoroacetyl acetate enolate | Further reaction with the fluorinating agent is possible but often has a higher energy barrier. | Formation of 2,2,2-Trifluoroacetyl acetate. |

| C-C Bond Cleavage | Acyloin-type intermediate | Can be favored under certain conditions, leading to fragmentation of the carbon skeleton. | Formation of smaller fluorinated molecules. |

Note: This table summarizes general findings from mechanistic modeling of β-dicarbonyl fluorination.

Through such detailed mechanistic modeling, a rational basis for the development of selective and efficient synthetic routes to this compound can be established.

Advanced Characterization Techniques for 2,2 Difluoroacetyl Compounds

Spectroscopic Analysis

Spectroscopic methods are fundamental in the analysis of 2,2-difluoroacetyl derivatives, offering a non-destructive means to probe their atomic and molecular properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of 2,2-difluoroacetyl compounds in solution.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In derivatives of 2,2-difluoroacetyl acetate (B1210297), characteristic signals would be expected for the methyl (CH₃) and methylene (B1212753) (CH₂) or methine (CH) protons of the acetate group, with their chemical shifts and coupling patterns influenced by the neighboring difluoroacetyl moiety. For instance, in difluoroacetic acid, a proton signal is observed around 5.98 ppm. chemicalbook.com The chemical shifts of protons in various common solvents are well-documented and serve as a reference. carlroth.com

¹³C NMR: Carbon-13 NMR spectroscopy reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its electronic environment. libretexts.org The carbonyl carbon of the acetyl group and the carbon bearing the two fluorine atoms are expected to have characteristic downfield shifts. libretexts.orgoregonstate.eduwisc.edu For example, the carbonyl carbon in ketones typically appears at over 200 ppm, while those in carboxylic acid derivatives are found between 165-190 ppm. oregonstate.edu The carbon atom in the difluoromethyl group (CHF₂) of difluoroacetic acid resonates at a specific chemical shift. chemicalbook.com The broad range of chemical shifts in ¹³C NMR (0-220 ppm) minimizes signal overlap, allowing for the clear distinction of individual carbon atoms even in complex molecules. libretexts.org Broadband decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a singlet for each carbon. libretexts.org

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for characterizing difluoroacetyl compounds due to the presence of fluorine atoms. The ¹⁹F chemical shifts are highly sensitive to the electronic environment. researchgate.netdovepress.com The two fluorine atoms in the -CF₂- group are expected to exhibit a characteristic chemical shift, typically in the range of +80 to +140 ppm relative to CFCl₃. ucsb.edu The precise chemical shift can be influenced by factors such as substrate topology, solvent polarity, and concentration. researchgate.net For example, the ¹⁹F NMR spectrum of difluoroacetic acid shows a distinct resonance. spectrabase.com Coupling between the fluorine atoms and adjacent protons (¹H-¹⁹F coupling) can provide valuable structural information.

A representative table of expected NMR data for a generic 2,2-difluoroacetyl derivative is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | -CH F₂ | ~5.8 - 6.5 | Triplet | JH-F ≈ 50-55 |

| -COCH ₃ | ~2.1 - 2.5 | Singlet | - | |

| ¹³C | -C F₂- | ~110 - 125 | Triplet | JC-F ≈ 240-250 |

| >C =O | ~165 - 175 | Triplet | JC-C-F ≈ 25-35 | |

| -COC H₃ | ~20 - 30 | Singlet | - | |

| ¹⁹F | -CF ₂- | ~ -120 to -130 | Doublet | JF-H ≈ 50-55 |

Note: The exact chemical shifts and coupling constants can vary depending on the specific molecular structure and the solvent used for analysis.

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2,2-difluoroacetyl compounds.

Mass Spectrometry (MS): In a typical electron ionization mass spectrum, the molecule is fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov The fragmentation pattern provides valuable structural information. For 2,2-difluoroacetyl derivatives, characteristic fragments would include the loss of the acetyl group, the difluoroacetyl group, or parts thereof.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. nih.govcnr.itchromatographyonline.com This is crucial for confirming the molecular formula of newly synthesized compounds. For example, HRMS has been used to confirm the elemental composition of various trifluoromethylated compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czmasterorganicchemistry.com

Key characteristic IR absorption bands for 2,2-difluoroacetyl acetate would include:

C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the ester and ketone functionalities. libretexts.orglibretexts.org

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the region of 1100-1300 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the ester group typically appears in the 1000-1300 cm⁻¹ region. libretexts.org

C-H Stretch: Absorptions for C-H stretching in the methyl group will be observed around 2850-3000 cm⁻¹. libretexts.orglibretexts.org

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with known spectra. libretexts.org

Crystallographic Studies of 2,2-Difluoroacetyl Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for crystalline 2,2-difluoroacetyl derivatives.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

For chiral 2,2-difluoroacetyl derivatives, X-ray crystallography can be used to establish the absolute configuration of stereocenters. wikipedia.orglibretexts.orgnih.govyoutube.comyoutube.com The data obtained from the diffraction experiment can be used to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision. rsc.org This information is crucial for understanding the structure-activity relationships of chiral molecules.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Single-crystal X-ray diffraction data allows for a detailed analysis of these interactions, which can include:

Hydrogen Bonds: If the derivative contains hydrogen bond donors and acceptors.

Dipole-Dipole Interactions: Arising from the polar C-F and C=O bonds.

Van der Waals Forces: Non-specific attractive or repulsive forces between molecules.

Understanding the crystal packing is important as it can influence the physical properties of the solid, such as melting point and solubility.

Applications of 2,2 Difluoroacetyl Acetate and Its Derivatives in Advanced Synthesis

Strategic Building Blocks in Organic Synthesis

Alkyl 2,2-difluoroacetates are foundational reagents in organofluorine chemistry, enabling the construction of complex fluorinated molecules through various synthetic strategies. Their utility stems from their ability to act as precursors for difluorocarbene, participate in radical reactions, and undergo nucleophilic substitution, making them indispensable tools for synthetic chemists.

The gem-difluoromethylene unit is a key structural motif in many pharmaceuticals and agrochemicals. nih.gov Derivatives of 2,2-difluoroacetyl acetate (B1210297) provide several reliable pathways for its introduction. One prominent method involves the generation of difluorocarbene from reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA). In the presence of a demethylating agent and triphenylphosphine, MDFA releases difluorocarbene, which forms a difluoromethylene triphenylphosphonium ylide in situ. This ylide then reacts with aldehydes or ketones in a Wittig-type reaction to produce 1,1-difluoroalkenes, effectively installing the desired CF2 group into the carbon skeleton. researchgate.net

Another significant approach is through radical reactions. For instance, ethyl bromodifluoroacetate can undergo visible light-driven radical addition to alkenes and alkynes. researchgate.net This process, often facilitated by an organic pigment catalyst, allows for the direct 2,2-difluoroacetylation of the unsaturated bond, forging a new carbon-carbon bond and incorporating the gem-difluoromethylene group adjacent to an ester functionality. researchgate.netresearchgate.net These methods highlight the role of 2,2-difluoroacetyl acetate derivatives as key synthons for gem-difluoromethylene groups.

| Precursor | Method | Intermediate | Product | Reference |

|---|---|---|---|---|

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) | Difluorocarbene Generation / Wittig-type Reaction | Difluoromethylene triphenylphosphonium ylide | 1,1-Difluoroalkenes | researchgate.net |

| Ethyl bromodifluoroacetate | Visible Light-Driven Radical Addition | gem-Difluoromethyl radical | 2,2-Difluoroalkanoates | researchgate.netresearchgate.net |

Derivatives of this compound are instrumental in the synthesis of various difluorinated carbonyl compounds.

Difluorinated Esters: The synthesis of α,α-difluoro-functionalized esters can be achieved through radical addition reactions. Ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes under blue LED irradiation in the presence of a fluorescein catalyst to yield a variety of 2,2-difluoroalkanoates. researchgate.netresearchgate.net This visible-light-driven direct 2,2-difluoroacetylation provides a powerful method for constructing these valuable ester compounds. researchgate.net

Difluorinated Carboxylic Acids: Difluorinated carboxylic acids are often prepared by the hydrolysis of their corresponding esters. For example, 2-(4-acetylphenyl)-2,2-difluoroacetic acid can be obtained with high yield through the purification of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate using silica gel column chromatography. chemicalbook.com

Difluorinated Amides: The synthesis of N-difluoromethyl amides and related compounds represents an emerging area. researchgate.netnih.gov A modern synthetic strategy involves the desulfurization-fluorination of thioformamides to create N-CF2H carbamoyl fluorides, which serve as versatile intermediates. nih.gov These intermediates are robust and can be derivatized to form a wide range of N-difluoromethyl amides, carbamates, and ureas. researchgate.netnih.gov Additionally, difluoro(trimethylsilyl)acetamides, prepared from chlorodifluoroacetamides, can be condensed with carbonyl compounds to produce 2,2-difluoro-3-hydroxyacetamides. researchgate.net

Fluorinated heterocycles are of paramount importance in drug discovery. nih.gove-bookshelf.de Ethyl bromodifluoroacetate (BrCF2COOEt) has proven to be a versatile reagent in this field, sometimes playing a dual role as both a C1 synthon and a difluoroalkylating agent. rsc.org An efficient one-pot cascade reaction between BrCF2COOEt and primary amines can lead to the formation of valuable fluorine-containing heterocycles. rsc.org

This reactivity is showcased in the synthesis of Oteseconazole, an FDA-approved antifungal agent. A key step in its synthesis involves using ethyl bromodifluoroacetate to introduce a metabolically resistant difluoro methyl linker, connecting a tetrazole moiety to a substituted phenyl group. nih.gov This highlights the critical role of this compound derivatives in constructing the core structures of modern pharmaceuticals. nih.gov

Gem-difluoroalkenes are valuable intermediates in organic synthesis, serving as precursors to other fluorinated compounds and as bioisosteres for carbonyl groups. researchgate.netnih.govcas.cn Derivatives of this compound are central to their synthesis.

A convenient method involves the zinc reduction of bromodifluoroacetates in the presence of acyl chlorides to form 2,2-difluorovinyl benzoates. These benzoates are versatile building blocks that can undergo nickel-catalyzed cross-coupling reactions to produce a wide range of gem-difluoroenol ethers. researchgate.net Another powerful technique is the Julia-Kocienski olefination, which uses difluoromethyl 2-pyridyl sulfone to convert aldehydes and ketones into gem-difluoroalkenes efficiently. cas.cn Furthermore, reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can generate difluorocarbene, which, through a Wittig-type reaction, readily converts carbonyl compounds into gem-difluoroolefins. researchgate.net

| Precursor/Reagent | Method | Product | Reference |

|---|---|---|---|

| Bromodifluoroacetates | Zinc Reduction / Ni-catalyzed Cross-Coupling | gem-Difluoroenol ethers | researchgate.net |

| Difluoromethyl 2-pyridyl sulfone | Julia-Kocienski Olefination | gem-Difluoroalkenes | cas.cn |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | In situ Wittig-type Reaction | gem-Difluoroalkenes | researchgate.net |

Role in the Synthesis of Biologically Active Fluorinated Compounds

The introduction of gem-difluoro groups can significantly enhance the biological activity and pharmacokinetic profile of bioactive molecules. This compound derivatives are key players in the synthesis of these modified compounds, particularly fluorinated amino acids.

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the mammalian central nervous system. mdpi.com Its fluorinated analogue, α,α-difluoro-γ-aminobutyric acid (also referred to as 3,3-difluoro-GABA), is a pharmacologically promising compound. nuph.edu.ua A convenient and scalable synthetic approach has been developed for its preparation in multigram quantities. nuph.edu.ua

The key step in this synthesis is the radical addition of ethyl bromodifluoroacetate (EBDFA) to benzyl acrylate, a reaction mediated by copper. researchgate.netnuph.edu.ua The resulting product undergoes a series of transformations, including debenzylation and a Curtius rearrangement, followed by treatment with hydrochloric acid to remove protecting groups, ultimately yielding the target α,α-difluoro-γ-aminobutyric acid hydrochloride. nuph.edu.ua This synthetic pathway is noted for being more convenient, cheaper, and safer than previously described methods. nuph.edu.ua

| Step | Reagents | Description | Reference |

|---|---|---|---|

| 1 | Ethyl bromodifluoroacetate (EBDFA), Benzyl acrylate, Copper, TMEDA | Copper-mediated radical addition of EBDFA to benzyl acrylate. | nuph.edu.ua |

| 2 | - | Consecutive debenzylation and Curtius rearrangement. | nuph.edu.ua |

| 3 | Hydrochloric acid | Removal of protecting groups to yield the final product as a hydrochloride salt. | nuph.edu.ua |

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives, particularly ethyl 2,2-difluoroacetate, serve as crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds. google.comgoogleapis.comnbinno.com Their utility lies in their capacity to introduce the difluoromethyl (-CF2H) group into organic molecules, a structural motif that can significantly enhance the biological activity and physicochemical properties of the final product. chemimpex.com

In pharmaceutical research, ethyl difluoroacetate (B1230586) is a versatile building block for creating novel fluorinated molecules that may exhibit improved efficacy and metabolic stability compared to their non-fluorinated counterparts. nbinno.com This is particularly valuable in the development of drugs targeting various therapeutic areas, including oncology and infectious diseases. nbinno.com The incorporation of the difluoromethyl group can lead to compounds with more desirable pharmacological profiles.

Similarly, in the agrochemical sector, ethyl difluoroacetate is instrumental in the development of new pesticides. innospk.com The presence of fluorine atoms in the resulting agrochemicals can contribute to enhanced efficacy and greater resistance to environmental degradation, aligning with the demand for more sustainable agricultural solutions. innospk.com The compound's ability to participate in diverse chemical reactions makes it a valuable tool for chemists exploring new synthetic pathways for both pharmaceuticals and agrochemicals. innospk.com

A key application of these intermediates is in the synthesis of difluoromethylated heterocyclic compounds. Heterocycles are core structural components of many biologically active molecules. The introduction of a difluoromethyl group can significantly alter the properties of these molecules. Research has demonstrated the synthesis of various CHF2-containing heterocycles, which are important scaffolds in medicinal chemistry.

Design of Isosteres for Drug Discovery

The difluoromethyl group (-CF2H), readily introduced using reagents derived from this compound, is recognized as a valuable bioisostere in medicinal chemistry. digitellinc.com Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. nih.govprinceton.edu

The -CF2H group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine groups. researchgate.net This substitution can lead to drug candidates with improved pharmacokinetic properties and a higher likelihood of clinical success. princeton.edu The replacement of these common functional groups with a difluoromethyl group can enhance metabolic stability, as the C-F bond is significantly stronger than a C-H bond, making the molecule less susceptible to metabolic degradation.

Ethyl difluoroacetate is emerging as a promising, commercially available reagent for difluoromethylation, potentially lowering the cost and simplifying the process of introducing the -CF2H group into drug candidates. digitellinc.com This accessibility allows medicinal chemists to explore the benefits of this bioisosteric replacement more readily. The strategic incorporation of the difluoromethyl group can fine-tune the properties of a drug molecule to enhance its efficacy and bioavailability. chemimpex.com

The following table summarizes the bioisosteric relationships of the difluoromethyl group:

| Original Functional Group | Bioisosteric Replacement | Key Property Mimicked | Potential Advantage |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Hydrogen bond donor | Increased metabolic stability, altered lipophilicity |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Hydrogen bond donor | Increased metabolic stability, reduced potential for oxidation |

| Amine (-NH2) | Difluoromethyl (-CF2H) | Hydrogen bond donor | Altered basicity and polarity |

Contributions to Materials Science

The applications of this compound and its derivatives extend beyond the life sciences into the realm of materials science, where they contribute to the development of advanced fluorinated materials with unique and valuable properties.

Development of Fluorinated Polymers and Functional Materials

Derivatives of this compound are utilized in the synthesis of fluorinated polymers, which are known for their exceptional thermal stability, chemical resistance, and low surface energy. chemimpex.com While specific polymerization pathways directly initiating from this compound are specialized, its derivatives serve as key building blocks for creating fluorinated monomers. These monomers are then polymerized to produce a variety of high-performance fluoropolymers.

A significant application of a derivative, 2,2-difluoroethyl acetate (DFEA), is in the formulation of electrolytes for high-energy-density lithium-ion batteries. nih.govnih.gov In this context, DFEA acts as a nonflammable solvent that enhances the safety and cycling performance of the batteries. nih.gov It contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for preventing the degradation of the electrolyte and improving the longevity of the battery. nih.gov The use of DFEA can lead to a more robust and efficient energy storage device. nih.gov

The following table details the impact of 2,2-difluoroethyl acetate (DFEA) on lithium-ion battery performance:

| Property | Effect of DFEA | Mechanism |

| Safety | Improved | Nonflammable nature of the solvent. nih.gov |

| Cycling Performance | Enhanced | Formation of a robust solid electrolyte interphase (SEI). nih.gov |

| Anode Stability | Increased | Prevention of excessive electrolyte decomposition and structural decay of the anode. nih.gov |

Furthermore, the introduction of fluorine-containing moieties is a key strategy in the synthesis of ferroelectric liquid crystals. researchgate.net These materials are utilized in advanced display technologies. While direct synthesis from this compound is not commonly cited, the principles of using fluorinated building blocks to achieve desired mesomorphic and physical properties are well-established in this field. researchgate.netbiointerfaceresearch.com

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on environmental responsibility is driving the development of sustainable and green synthetic routes for producing fluorinated compounds. Future research is centered on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable reagents.

A significant advancement in this area is the use of photoredox catalysis. For instance, a visible-light-driven method for direct 2,2-difluoroacetylation has been developed using an organic pigment, fluorescein, as a catalyst. acs.org This process operates under mild conditions, using a blue LED light source at room temperature, which presents a significant energy saving over traditional high-temperature methods. acs.org The reaction successfully couples ethyl 2-bromo-2,2-difluoroacetate with various alkenes and alkynes, demonstrating broad substrate scope. acs.org This approach not only avoids the use of toxic heavy metal catalysts but also aligns with the principles of green chemistry by using light as a clean, traceless reagent. acs.orghumanjournals.com

Further research is exploring the use of bio-based feedstocks and solvents. rsc.org The potential to derive starting materials from renewable resources, such as the upcycling of organic material from wastewater treatment systems to produce chemical precursors, represents a frontier in sustainable synthesis. rsc.org Additionally, developing solvent-free reaction conditions or employing green solvents like ionic liquids are active areas of investigation to reduce the environmental impact of producing difluoroacetylated compounds. humanjournals.com

Table 1: Example of a Green Synthetic Method for 2,2-Difluoroacetylation

| Feature | Description | Reference |

|---|---|---|

| Methodology | Visible-Light-Driven Direct 2,2-Difluoroacetylation | acs.org |

| Catalyst | Fluorescein (10 mol %) | acs.org |

| Energy Source | Blue Light-Emitting Diode (LED; 470 nm) | acs.org |

| Key Reagents | Ethyl 2-bromo-2,2-difluoroacetate, TMEDA (reducing agent) | acs.org |

| Solvent | 1-methyl-2-pyrrolidinone (NMP) | acs.org |

| Outcome | Synthesis of various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates in moderate to excellent yields. | acs.org |

Enantioselective Synthesis of Chiral 2,2-Difluoroacetylated Compounds

The biological activity of a molecule is often dictated by its three-dimensional structure, or stereochemistry. Consequently, the ability to synthesize specific enantiomers of chiral compounds containing a difluoroacetyl group is of utmost importance for drug discovery. A major emerging trend is the use of asymmetric catalysis to achieve high levels of enantioselectivity.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts in this domain. Researchers have successfully developed CPA-catalyzed asymmetric cyclization reactions to synthesize chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones. nih.govresearchgate.net This method provides access to complex, enantioenriched heterocyclic structures in good to high yields and with excellent enantioselectivities. nih.gov The gem-difluoro substitution pattern was found to be crucial for promoting the reaction, highlighting the unique reactivity imparted by the fluorine atoms. nih.gov Such methods are highly valuable for the industrial manufacturing of chiral fluorinated drugs. nih.gov

Another promising strategy is the asymmetric hydrogenation of fluorinated precursors. For example, rhodium-catalyzed enantioselective hydrogenation has been used to produce chiral 2,2,2-trifluoroethyl lactams with nearly perfect enantioselectivity (up to 99.9% ee). rsc.org While focused on a trifluoromethyl group, this methodology showcases a powerful approach that could be adapted for the synthesis of chiral difluoroacetylated compounds. The development of novel chiral ligands and catalytic systems to control the stereochemistry of C-F bond-containing centers remains a vibrant area of future research. nih.govthieme-connect.de

Table 2: Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Synthesis

| Reaction Type | Catalyst | Substrates | Product Class | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Enantioselective Cyclization | Chiral Phosphoric Acid (CPA) | gem-Difluoroalkyl 1,3-indandiones, Anthranilamides | Chiral 2,2-Difluoro-spiroindanone-dihydroquinazolinones | Excellent | nih.gov |

Mechanistic Understanding of Complex Fluorination Pathways

Despite the development of many novel fluorination reactions, a deep mechanistic understanding of how these transformations occur often lags behind. Future progress in designing more efficient and selective catalysts hinges on elucidating the intricate pathways of C-F bond formation. The mechanisms of many transition-metal-catalyzed fluorination reactions, for example, are still not fully understood. researchgate.net

A key area of investigation involves the elementary steps of catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net For palladium-catalyzed fluorination, a central question is whether the crucial C-F bond-forming reductive elimination occurs from a Pd(II) or a higher oxidation state Pd(IV) complex. researchgate.net Similarly, understanding the behavior of other metals, like platinum, in fluorination reactions reveals complex pathways and the formation of various intermediates, including fluorido, trifluorosulfuranyl (SF3), and sulfinyl fluoride (B91410) (S(=O)F) complexes. researchgate.net

Computational modeling and advanced spectroscopic techniques are becoming indispensable tools for mapping these reaction pathways. By studying reaction kinetics, identifying transient intermediates, and calculating energy barriers for different proposed mechanisms, researchers can build a more complete picture of the fluorination process. This fundamental knowledge is critical for moving beyond empirical screening and toward the rational design of next-generation catalysts for difluoroacetylation.

Novel Applications in Catalysis and Chemical Biology

The unique properties of the difluoroacetyl moiety are being harnessed in innovative ways in catalysis and chemical biology. An exciting frontier is the integration of fluorinated building blocks into biosynthetic pathways to create novel, complex molecules.